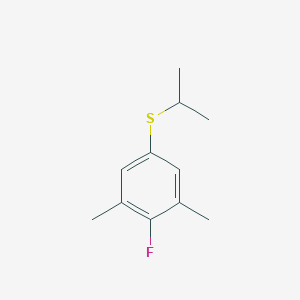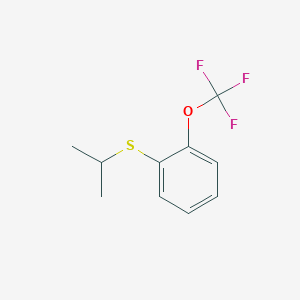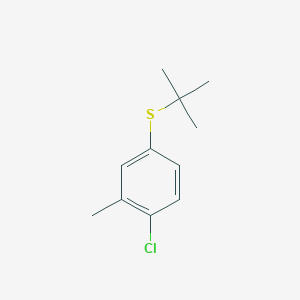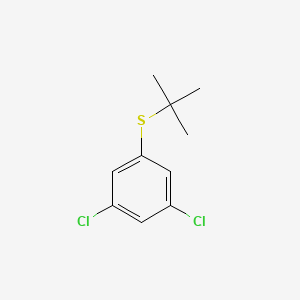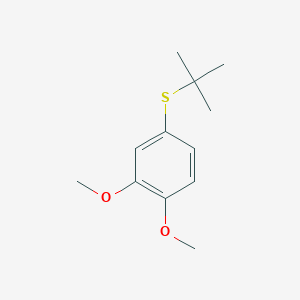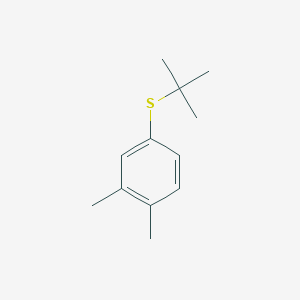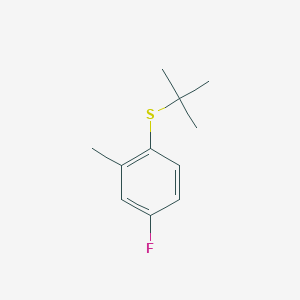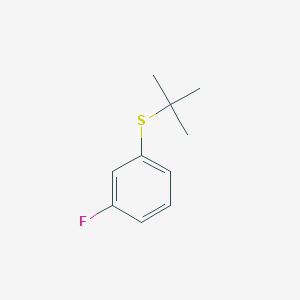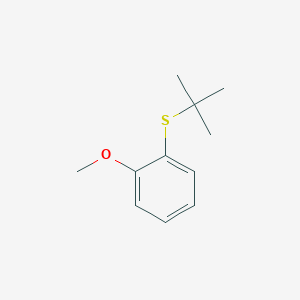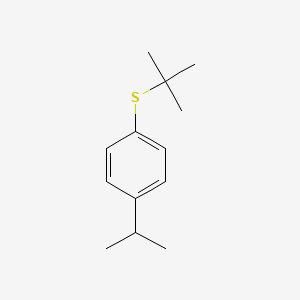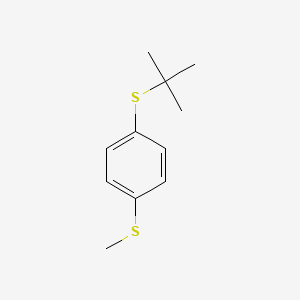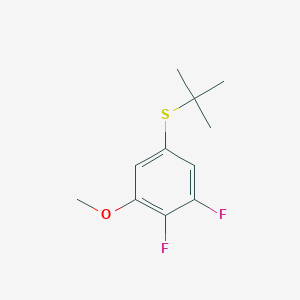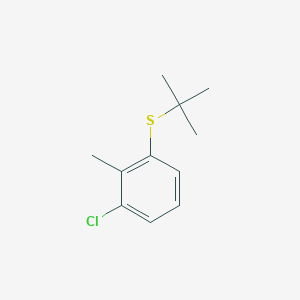
1-Tert-butylsulfanyl-3-chloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butylsulfanyl-3-chloro-2-methylbenzene, also known as this compound, is a research compound with the molecular formula C11H15ClS and a molecular weight of 214.76 g/mol. This compound is primarily used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butylsulfanyl-3-chloro-2-methylbenzene typically involves the reaction of 3-chloro-2-methylbenzenethiol with tert-butyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butylsulfanyl-3-chloro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the chlorine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Scientific Research Applications
1-tert-butylsulfanyl-3-chloro-2-methylbenzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving the interaction of sulfur-containing compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butylsulfanyl-3-chloro-2-methylbenzene involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The exact pathways and molecular targets are still under investigation in ongoing research.
Comparison with Similar Compounds
- 1-tert-butylsulfanyl-2-methylbenzene
- 1-tert-butylsulfanyl-4-chloro-2-methylbenzene
- 1-tert-butylsulfanyl-3-bromo-2-methylbenzene
Comparison: 1-tert-butylsulfanyl-3-chloro-2-methylbenzene is unique due to the presence of both a chlorine atom and a tert-butylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications. Similar compounds may have different halogen atoms or positions of substitution, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-tert-butylsulfanyl-3-chloro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRRCTXTCAXIMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
